molecular formula C23H18N2O2 B12896645 N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide CAS No. 83959-85-7

N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide

Cat. No.: B12896645
CAS No.: 83959-85-7
M. Wt: 354.4 g/mol
InChI Key: LWEYZUSKZAVKCH-UHFFFAOYSA-N
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Description

N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is a complex organic compound with a molecular formula of C22H18N2O2 This compound is characterized by the presence of an oxazole ring, a biphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and an aldehyde or ketone.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones, depending on the oxidation level.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1,3-oxazol-2-yl)phenyl)benzamide: Shares the oxazole and phenyl groups but differs in the substitution pattern.

    2-Acetamidobiphenyl: Contains the biphenyl and acetamide moieties but lacks the oxazole ring.

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different functional groups.

Uniqueness

N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is unique due to its combination of the oxazole ring, biphenyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83959-85-7

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H18N2O2/c1-16(26)25-21-10-6-5-9-20(21)23-24-15-22(27-23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)

InChI Key

LWEYZUSKZAVKCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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